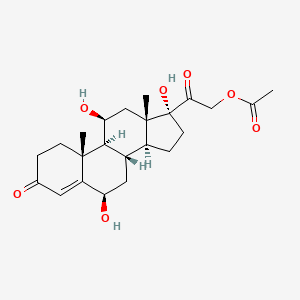

21-O-Acetyl 6|A-Hydroxy Cortisol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21-O-Acetyl 6|A-Hydroxy Cortisol, also known as 6|A,17-Dihydroxy-corticosterone 21-Acetate, is a protected cortisol metabolite. It is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. The compound has a molecular formula of C23H32O7 and a molecular weight of 420.50 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

准备方法

The synthesis of 21-O-Acetyl 6|A-Hydroxy Cortisol involves multiple steps, starting from cortisol or its derivatives. The acetylation of the hydroxyl group at the 21st position is a key step in the synthesis. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

21-O-Acetyl 6|A-Hydroxy Cortisol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different metabolites.

Substitution: The acetyl group at the 21st position can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C23H32O7

- Molecular Weight : 420.50 g/mol

- IUPAC Name : 2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl acetate

These properties highlight the compound's potential for various applications due to its stability and reactivity.

Chemistry

21-O-Acetyl 6α-Hydroxy Cortisol serves as a reference compound in steroid chemistry. It aids in the identification and quantification of cortisol derivatives in experimental settings. The compound's unique structure allows researchers to study the effects of acetylation on steroid activity.

Biology

In biological research, this compound is used to investigate the mechanisms through which cortisol influences cellular processes. It has been instrumental in studies examining how glucocorticoids modulate inflammation and immune responses.

Medicine

The medical applications of 21-O-Acetyl 6α-Hydroxy Cortisol are particularly promising. Research indicates its potential for treating inflammatory and autoimmune diseases by modulating immune responses and reducing inflammation. Its pharmacokinetics and pharmacodynamics are actively studied to optimize therapeutic strategies.

Industry

In industrial applications, the compound is utilized in developing synthetic routes for steroid hormones. Its properties make it valuable for creating pharmaceutical formulations and diagnostic assays.

21-O-Acetyl 6α-Hydroxy Cortisol exhibits several key biological activities:

- Anti-inflammatory Effects : It reduces levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Immunosuppressive Properties : Inhibits T-cell activation and proliferation.

- Metabolic Regulation : Influences glucose metabolism and stress responses.

Research Applications Overview

| Field | Application |

|---|---|

| Chemistry | Reference standard for cortisol derivatives |

| Biology | Study of cellular signaling pathways |

| Medicine | Potential therapeutic effects in inflammatory and autoimmune disorders |

| Industry | Development of diagnostic assays and pharmaceutical formulations |

Case Studies

- Anti-inflammatory Study : In animal models of arthritis, treatment with 21-O-Acetyl 6α-Hydroxy Cortisol significantly reduced serum levels of inflammatory markers.

- Immunosuppressive Effects : In vitro studies demonstrated that the compound inhibited T-cell activation, suggesting its potential for managing autoimmune diseases.

- Metabolic Impact : Research indicated that this compound influences glucose metabolism, providing insights into managing metabolic disorders associated with chronic stress.

作用机制

The mechanism of action of 21-O-Acetyl 6|A-Hydroxy Cortisol involves its interaction with glucocorticoid receptors. Upon binding to the receptor, the compound forms a receptor-ligand complex that translocates into the cell nucleus. This complex binds to glucocorticoid response elements in the promoter region of target genes, regulating their expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines .

相似化合物的比较

21-O-Acetyl 6|A-Hydroxy Cortisol is unique due to its specific acetylation at the 21st position. Similar compounds include:

Cortisol: The parent compound, which lacks the acetyl group at the 21st position.

11-Deoxycortisol: A precursor in the biosynthesis of cortisol, lacking hydroxyl groups at specific positions.

Hydrocortisone Aceponate: A synthetic derivative with different functional groups and pharmacological properties

The uniqueness of this compound lies in its specific structural modifications, which influence its biological activity and research applications.

生物活性

21-O-Acetyl 6α-Hydroxy Cortisol is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound features specific structural modifications, including acetylation at the 21st position and hydroxylation at the 6α position, which enhance its stability and biological activity compared to other cortisol derivatives. This article explores the biological activity of 21-O-Acetyl 6α-Hydroxy Cortisol, focusing on its mechanisms of action, pharmacological effects, and applications in scientific research.

The biological activity of 21-O-Acetyl 6α-Hydroxy Cortisol primarily involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound forms a receptor-ligand complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter region of target genes. This process regulates gene expression related to inflammation and immune responses. The compound exhibits anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and modulating various cellular processes .

Biological Activity

Key Biological Activities:

- Anti-Inflammatory Effects: 21-O-Acetyl 6α-Hydroxy Cortisol modulates inflammatory responses by influencing cytokine expression. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in various inflammatory diseases .

- Immunosuppressive Properties: The compound can suppress immune responses, making it valuable in treating autoimmune diseases. Its ability to inhibit lymphocyte activation and proliferation further supports its immunosuppressive role .

- Metabolic Regulation: As a cortisol derivative, it plays a role in regulating glucose metabolism and stress responses, which are critical in conditions like metabolic syndrome .

Research Applications

21-O-Acetyl 6α-Hydroxy Cortisol is utilized across various fields in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as a reference standard for identifying and quantifying cortisol derivatives. |

| Biology | Studied for its role in cellular signaling pathways and metabolic processes. |

| Medicine | Investigated for potential therapeutic effects in treating inflammatory and autoimmune disorders. |

| Industry | Employed in developing diagnostic assays and pharmaceutical formulations. |

Case Studies

Several studies have investigated the effects of 21-O-Acetyl 6α-Hydroxy Cortisol:

- Anti-Inflammatory Study: A recent study demonstrated that treatment with this compound significantly reduced serum levels of inflammatory markers in animal models of arthritis, indicating its potential for therapeutic use in chronic inflammatory conditions .

- Immunosuppressive Effects: In vitro studies showed that 21-O-Acetyl 6α-Hydroxy Cortisol inhibited T-cell activation, suggesting its application in managing autoimmune diseases .

- Metabolic Impact: Research indicated that this compound influences glucose metabolism, potentially providing insights into managing metabolic disorders associated with chronic stress .

属性

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-JACZHYLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。